molecular formula C15H20O2 B8386179 3-Cyclopentyl-2-phenylpropionic acid methyl ester

3-Cyclopentyl-2-phenylpropionic acid methyl ester

Cat. No.: B8386179
M. Wt: 232.32 g/mol
InChI Key: RPQHIZZRHWZSMA-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-phenylpropionic acid methyl ester is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-phenylpropanoate

InChI

InChI=1S/C15H20O2/c1-17-15(16)14(11-12-7-5-6-8-12)13-9-3-2-4-10-13/h2-4,9-10,12,14H,5-8,11H2,1H3

InChI Key

RPQHIZZRHWZSMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask containing 250 mL of 9:1 THF/DMPU at −78° C. is added 17 mL DIEA followed by rapid addition of 49 mL of 2.5 M n-BuLi/hexanes. After 10 min at −78° C., a solution of ethyl phenylacetate (17.0 g, 113 mmol) in 50 mL of 9:1 THF/DMPU is added dropwise over 15-20 min. A yellow solution results, and the reaction mixture is stirred at −78° C. for 30-45 min. A solution of 26.7 g (115 mmol) of freshly prepared cyclopentyl triflate (title B compound in Example 1) in 25 mL 9:1 THF/DMPU is added dropwise over 10-15 min. The mixture is then stirred over 2-3 h to ambient temperature. The reaction is quenched into 300 mL of 1 N HCl and extracted 3 times with methyl-t-butylether (MTBE). The combined extracts are washed with saturated NaCl and dried over anhydrous magnesium sulfate. Filtration and evaporation afford crude product as a yellow oil. Flash chromatography over silica gel eluting with 4:1 hexane/MTBE affords 3-cyclopentyl-2-phenylpropionic acid methyl ester as a light yellow oil: 1H NMR (400 MHz, CDCl3) δ 1.1 (m, 2H), 1.3 (m, 1H), 1.50 (m, 2H), 1.6 (m, 2H), 1.7 (m, 2H), 2.1(dt, J=13.4, 7.7 Hz, 1H), 3.60 (m, 1H), 3.64 (s, 3H), 7.3 (m, 5H); LC/MS 233 (M+1).
Name
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-BuLi hexanes
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
THF DMPU
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF DMPU
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
hexane MTBE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
THF DMPU
Quantity
250 mL
Type
solvent
Reaction Step Six

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